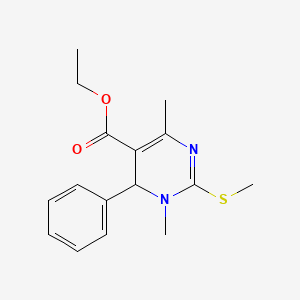![molecular formula C21H25N3 B3835253 2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835253.png)
2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole
Overview
Description
2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole is a complex organic compound that features a piperazine ring attached to an indole core
Preparation Methods
The synthesis of 2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU and reagents like diphenylvinylsulfonium triflate . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and indole-based molecules. Compared to these, 2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole offers unique structural features that may enhance its biological activity and specificity . Some similar compounds include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-16-7-3-6-10-21(16)24-13-11-23(12-14-24)15-19-17(2)22-20-9-5-4-8-18(19)20/h3-10,22H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBXLQWPLOBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


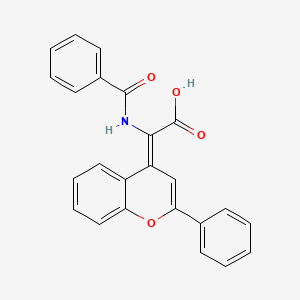
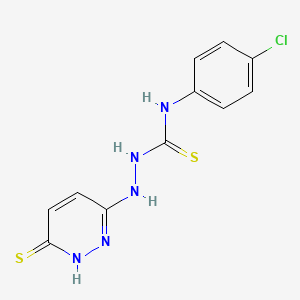
![2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3835197.png)
![N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835201.png)
![3-bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3835205.png)
![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)
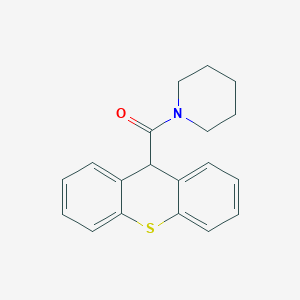
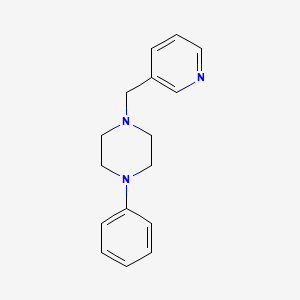
![4-chloro-1-methyl-N-{3-[(phenylacetyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3835234.png)

![1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone](/img/structure/B3835262.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)
![N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline](/img/structure/B3835273.png)
